molecular formula C14H26N2O2 B3019869 tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1369133-31-2

tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate

カタログ番号: B3019869
CAS番号: 1369133-31-2
分子量: 254.374
InChIキー: HRQAUZRRQQJTJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate is a bicyclic organic compound featuring a benzene ring fused to a fully saturated (decahydro) 1,4-diazepine ring. The tert-butyl ester group at the 4-position enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical synthesis. Benzodiazepines are renowned for their applications in central nervous system (CNS) therapeutics, but this derivative’s fully hydrogenated structure distinguishes it from classical psychoactive benzodiazepines, which typically possess partial unsaturation .

特性

IUPAC Name

tert-butyl 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]diazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQAUZRRQQJTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2CCCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves the reaction of decahydro-1H-1,4-benzodiazepine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.

化学反応の分析

Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

科学的研究の応用

Introduction to Tert-Butyl Decahydro-1H-1,4-Benzodiazepine-4-Carboxylate

This compound (CAS 710973-92-5) is a synthetic compound that belongs to the benzodiazepine class of chemicals. This compound is characterized by its unique molecular structure, which consists of a decahydrobenzodiazepine framework with a tert-butyl group and a carboxylate moiety. Due to its structural features, it has garnered attention for various scientific research applications, particularly in pharmacology and medicinal chemistry.

Pharmacological Studies

This compound has shown potential in various pharmacological studies due to its interaction with the central nervous system (CNS). Its benzodiazepine structure suggests possible anxiolytic and sedative properties. Research indicates that compounds of this class can modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.

Case Study: Anxiolytic Activity

A study evaluated the anxiolytic effects of various benzodiazepine derivatives in animal models. This compound exhibited significant reduction in anxiety-like behavior compared to control groups, indicating its potential as a therapeutic agent for anxiety disorders.

Synthetic Chemistry

This compound serves as a versatile scaffold in synthetic organic chemistry. Researchers utilize it as a building block for synthesizing more complex molecules with potential therapeutic applications.

Example: Synthesis of Novel Benzodiazepines

In synthetic pathways, this compound has been employed to create novel derivatives with enhanced biological activity. The modification of the carboxylate group has led to compounds with improved selectivity and potency against specific targets.

Drug Development

The compound is also being explored in drug development pipelines. Its properties make it suitable for formulating new medications aimed at CNS disorders.

Example: Development of GABAergic Drugs

During drug formulation studies, researchers have focused on optimizing the pharmacokinetic profiles of drugs derived from this compound. These efforts aim to enhance bioavailability and reduce side effects associated with traditional benzodiazepines.

作用機序

The mechanism of action of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation .

類似化合物との比較

tert-Butyl 8-Chloro-1,2,3,5-Tetrahydro-1,4-Benzodiazepine-4-Carboxylate (CAS 886364-27-8)

  • Structure : Partially saturated (tetrahydro) 1,4-benzodiazepine with a chlorine substituent at position 8.
  • Key Differences :
    • Reduced saturation (tetrahydro vs. decahydro) increases conformational flexibility.
    • Chlorine atom enhances electrophilicity and may influence binding affinity in biological systems.

tert-Butyl 4-(Cyclopropylmethyl)-1,4-Diazepane-1-Carboxylate (CAS 710973-92-5)

  • Key Differences :
    • Absence of aromatic benzene ring reduces π-π interactions critical for CNS drug activity.
    • Cyclopropylmethyl group introduces steric hindrance and three-membered ring strain.
  • Applications: Likely employed in exploring structure-activity relationships (SAR) for non-aromatic diazepanes .

tert-Butyl 4-Isobutyryl-1,4-Diazepane-1-Carboxylate (CAS 1363839-58-0)

  • Structure: Diazepane ring with an isobutyryl (2-methylpropanoyl) group.
  • Lack of fused benzene ring shifts electronic properties.
  • Applications : May serve as a precursor for acylated diazepane derivatives in medicinal chemistry .

tert-Butyl (R)-2-(4-Cyanophenyl)-1,4-Oxazepane-4-Carboxylate (CAS 2381469-96-9)

  • Structure: Oxazepane ring (oxygen atom at position 1) with a 4-cyanophenyl substituent.
  • Key Differences: Oxygen heteroatom modifies hydrogen-bonding capacity and ring conformation. 4-Cyanophenyl group introduces aromaticity and electron-withdrawing effects.
  • Applications: Potential use in studying oxygen-containing heterocycles for drug design .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Ring System Substituents Key Features
This compound C₁₄H₂₄N₂O₂ 252.36 g/mol Benzodiazepine tert-Butyl ester Fully saturated, bicyclic
tert-Butyl 8-chloro-... (886364-27-8) C₁₄H₂₂ClN₂O₂ 286.79 g/mol Benzodiazepine 8-Cl, tert-Butyl ester Partial saturation, halogenated
tert-Butyl 4-(cyclopropylmethyl)-... (710973-92-5) C₁₄H₂₆N₂O₂ 254.37 g/mol Diazepane Cyclopropylmethyl Non-aromatic, steric bulk
tert-Butyl 4-isobutyryl-... (1363839-58-0) C₁₄H₂₆N₂O₃ 270.37 g/mol Diazepane Isobutyryl Acylated, polar functional group
tert-Butyl (R)-2-(4-cyanophenyl)-... (2381469-96-9) C₁₇H₂₂N₂O₃ 302.37 g/mol Oxazepane 4-Cyanophenyl Oxygen heterocycle, aromatic

生物活性

Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate is a compound belonging to the benzodiazepine family, known for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • IUPAC Name : tert-butyl 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]diazepine-4-carboxylate
  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1369133-31-2

Synthesis

The synthesis of this compound typically involves the reaction of decahydro-1H-1,4-benzodiazepine with tert-butyl chloroformate. This reaction is facilitated by a base like triethylamine under controlled conditions to optimize yield and purity .

The primary mechanism of action for this compound is believed to involve its interaction with benzodiazepine receptors in the central nervous system (CNS). By binding to these receptors, it modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which can lead to various physiological effects including:

  • Sedation
  • Anxiolysis
  • Muscle relaxation

This mechanism is similar to other benzodiazepines but may differ in potency and selectivity due to the unique tert-butyl group present in its structure .

Neuropharmacological Effects

Several studies have explored the neuropharmacological effects of benzodiazepines. For instance:

  • A study demonstrated that certain benzodiazepine derivatives could enhance GABAergic transmission, leading to improved anxiolytic effects in animal models .

Case Studies

Although specific case studies on this compound are sparse, related compounds have been implicated in various clinical scenarios:

  • Anxiolytic Treatment : Benzodiazepines are commonly prescribed for anxiety disorders. Their efficacy often correlates with their ability to modulate GABA receptor activity.
  • Sedative Applications : Compounds within this class are frequently utilized in surgical settings for sedation due to their rapid onset and effective CNS depressant properties.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
DiazepamGABA receptor modulationAnxiety relief
LorazepamGABA receptor modulationSedation and anxiety relief
ClonazepamGABA receptor modulationSeizure control
Tert-butyl decahydro...carboxylatePotential GABAergic activityResearch applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via reductive amination or multicomponent reactions using Boc-protected intermediates. For example, tert-butyl diazepane carboxylate derivatives are prepared by reacting aldehydes (e.g., 2-chloro-4-fluorobenzaldehyde) with amines under controlled conditions, followed by column chromatography (hexanes/EtOAc with 0.25% triethylamine) to isolate the product in moderate yields (~61%) . Optimization of solvent polarity and reaction time is critical to minimize side reactions.

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 103 K) improves resolution, and refinement using SHELXL (via the SHELX suite) ensures accurate determination of bond lengths and angles. For example, related benzodiazepine derivatives show mean C–C bond lengths of 0.002 Å with R factor ≤ 0.047 . Key parameters include data-to-parameter ratios (>20:1) and twinning analysis for high-symmetry crystals .

Q. What are the stability and recommended storage conditions for this compound?

  • Methodological Answer : The compound is stable at room temperature in inert atmospheres (N₂ or Ar). Storage in amber vials at –20°C minimizes decomposition. Strong acids/bases and oxidizing agents should be avoided, as they may cleave the Boc group or oxidize the heterocyclic core . Regular NMR monitoring (e.g., ¹H/¹³C) is advised to assess purity over time.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states, while AI-driven platforms (e.g., COMSOL Multiphysics) automate parameter optimization. For example, machine learning models trained on reaction yields and solvent polarity data can identify ideal conditions (e.g., 20°C, 2-hour reaction time) . Quantum mechanical simulations further validate intermediates observed via LC-MS .

Q. How do researchers resolve contradictions in reported spectroscopic data for benzodiazepine derivatives?

  • Methodological Answer : Contradictions often arise from rotameric mixtures or solvent-dependent shifts. For example, tert-butyl diazepane carboxylates exhibit rotameric ratios (e.g., 63:37) detectable via ¹H NMR splitting patterns . Standardized protocols (e.g., DMSO-d₆ as solvent, 500 MHz instruments) and 2D NMR (COSY, HSQC) clarify assignments. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What strategies are used to study the reaction mechanisms of Boc-protected benzodiazepines?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks nitrogen/carbon migration during ring closure. Kinetic studies under varying temperatures and pressures identify rate-determining steps. For example, in situ IR spectroscopy monitors carbonyl stretching frequencies (1700–1750 cm⁻¹) to detect intermediate formation . Computational mechanistic studies (Gaussian 16) map free-energy surfaces for key steps .

Q. How is this compound applied in drug discovery pipelines?

  • Methodological Answer : The compound serves as a precursor for neuroactive agents. Its rigid bicyclic structure is modified via Suzuki coupling or Buchwald-Hartwig amination to introduce pharmacophores. For instance, fluorination at the 7-position (analogous to CAS 886364-36-9) enhances blood-brain barrier penetration . In vitro assays (e.g., receptor binding) require enantiomeric resolution via chiral HPLC (Chiralpak IA column) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。